1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyrazole core: This can be achieved through a cyclization reaction involving hydrazine derivatives and 1,3-diketones or their equivalents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Alkylation and amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms .
Scientific Research Applications
1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the ethyl and amine groups.
1-ethyl-1H-pyrazol-5-amine: Similar structure but lacks the trifluoromethyl group.
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but contains a carboxylic acid group instead of the amine.
Uniqueness
The presence of both the trifluoromethyl and ethyl groups in 1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-ethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c1-3-19-7-9(6-17-19)15-4-8-5-16-18(2)10(8)11(12,13)14/h5-7,15H,3-4H2,1-2H3 |
InChI Key |
GLTYSEKPLPXSAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(N(N=C2)C)C(F)(F)F |
Origin of Product |
United States |
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